molecular formula C21H25ClN2O3S B3650173 N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide

Cat. No.: B3650173
M. Wt: 421.0 g/mol
InChI Key: RXMAZGAALKRIIV-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring, a cycloheptyl group, and a phenylglycinamide moiety

Preparation Methods

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Coupling with glycine derivative: The sulfonyl chloride intermediate is then reacted with a glycine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonyl glycine intermediate.

    Introduction of the cycloheptyl group: The sulfonyl glycine intermediate is further reacted with cycloheptylamine under suitable conditions to yield the final product, N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide.

Chemical Reactions Analysis

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-phenylglycinamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonylanilino)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-17-12-14-20(15-13-17)28(26,27)24(19-10-6-3-7-11-19)16-21(25)23-18-8-4-1-2-5-9-18/h3,6-7,10-15,18H,1-2,4-5,8-9,16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMAZGAALKRIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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